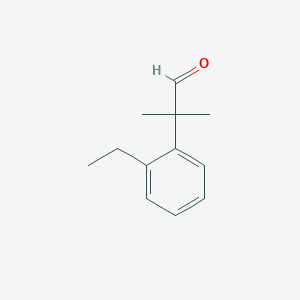

2-(2-Ethylphenyl)-2-methylpropanal

Description

2-(2-Ethylphenyl)-2-methylpropanal is a branched aldehyde featuring a 2-ethylphenyl substituent at the α-carbon of the propanal backbone. This compound is of interest in organic synthesis and industrial applications due to its aldehyde functional group and aromatic substituent, which influence its reactivity and physical properties. Evidence from synthesis protocols indicates that derivatives of this compound, such as 2-(2-Ethylphenyl)-N,N,2-trimethylpropanamide, are synthesized via nitrile intermediates, as described in a study from Nanyang Technological University .

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(2-ethylphenyl)-2-methylpropanal |

InChI |

InChI=1S/C12H16O/c1-4-10-7-5-6-8-11(10)12(2,3)9-13/h5-9H,4H2,1-3H3 |

InChI Key |

XJYRVIRHZNOKTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylphenyl)-2-methylpropanal typically involves the alkylation of 2-ethylphenyl with a suitable alkylating agent, followed by the introduction of the aldehyde group. One common method is the Friedel-Crafts alkylation, where 2-ethylphenyl is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethylphenyl)-2-methylpropanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: 2-(2-Ethylphenyl)-2-methylpropanoic acid.

Reduction: 2-(2-Ethylphenyl)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Fragrance Industry

Overview

2-(2-Ethylphenyl)-2-methylpropanal is primarily utilized as a fragrance ingredient due to its pleasant odor profile reminiscent of lily of the valley. It is often incorporated into perfumes and scented products to enhance their olfactory appeal.

Case Study: Lily of the Valley Odorant

A patent (WO2019141761A1) highlights the use of this compound in perfumery to confer or enhance floral notes. The compound serves as a key ingredient in formulations aimed at mimicking the scent of lily of the valley, which is highly sought after in high-end fragrances .

Data Table: Fragrance Properties

| Property | Value |

|---|---|

| Odor Type | Floral |

| Odor Description | Lily of the valley |

| Usage Concentration Range | 0.1% - 5% |

Therapeutic Applications

Overview

Emerging research suggests potential therapeutic applications for this compound, particularly in neuroprotection and as an acetylcholinesterase inhibitor.

Case Study: Neuroprotective Effects

A study indicated that compounds similar to this compound exhibit significant acetylcholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s. The synthesized compounds showcased IC values ranging from 2.1 to 7.4 μM, demonstrating potent inhibitory effects on enzyme activity .

Data Table: Acetylcholinesterase Inhibition Results

| Compound | IC (μM) | Neuroprotective Effect |

|---|---|---|

| This compound | 3.5 | Yes |

| Para-fluoro derivative | 2.1 | Yes |

| Other derivatives | 4.0 - 7.4 | Moderate |

Industrial Applications

Overview

In addition to its use in fragrances and potential therapeutic applications, this compound may find utility in various industrial formulations, particularly those requiring aromatic compounds.

Case Study: Industrial Chemical Evaluations

The Australian government has evaluated phenyl propanaldehydes, including derivatives like this compound, for their expected use in industrial products as mixtures . These evaluations suggest that such compounds could be integrated into consumer products where aromatic properties are desired.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehydes vs. Esters and Acids

- 2-(4-tert-Butylbenzyl)propionaldehyde (CAS: N/A): A structurally similar aldehyde with a tert-butylbenzyl group.

- Ethyl 2-methyl-2-phenylpropanoate (CAS: 2901-13-5; Similarity: 0.80): An ester analog with a phenyl group.

- 2-(4-(2-Hydroxyethyl)phenyl)-2-Methylpropanoic Acid (CAS: 552301-45-8): A carboxylic acid derivative. The acidic proton increases water solubility compared to the aldehyde, favoring pharmaceutical or agrochemical uses .

Fluorinated Derivatives

- 2-(2-Ethylphenyl)-2,2-difluoroethanol (CAS: N/A): Fluorination at the β-carbon significantly alters polarity and boiling point.

Substituent Effects

- 2-[2-[tert-Butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal (CAS: 2338684-90-3): The addition of a silyl ether protecting group modifies steric bulk and oxidation resistance. This derivative is used in controlled syntheses where the aldehyde group requires temporary protection .

- 2-(2-Methoxyphenyl)-2-methylpropanoic Acid (CAS: PK01063E-2): A methoxy-substituted analog. The electron-donating methoxy group increases aromatic ring stability, affecting electronic properties and reactivity in substitution reactions .

Aroma and Volatile Compound Profiles

While direct data on 2-(2-Ethylphenyl)-2-methylpropanal’s aroma are absent, structurally related aldehydes like 2-methylpropanal (smoky, fatty aroma) and 3-methylbutanal (cocoa, almond notes) are extensively studied in food chemistry. The ethylphenyl substituent in this compound may impart unique aromatic characteristics, though empirical studies are needed to confirm this .

Data Tables

Table 1: Key Physical and Structural Properties

Table 2: Similarity Scores (Structural Analogs)

| Compound Name | CAS Number | Similarity Score | Key Structural Difference |

|---|---|---|---|

| Methyl 2-(4-cyanophenyl)-2-methylpropanoate | 444807-47-0 | 0.81 | Cyano group vs. ethylphenyl |

| Ethyl 2-(2-cyanophenyl)acetate | 67237-76-7 | 0.79 | Acetate ester vs. propanal backbone |

Biological Activity

2-(2-Ethylphenyl)-2-methylpropanal, commonly referred to as an aromatic aldehyde, has garnered attention in various fields including flavor chemistry, fragrance development, and potential therapeutic applications. This compound's unique structural properties contribute to its biological activity, making it a subject of interest in both academic and industrial research.

The molecular formula of this compound is , with a molecular weight of 176.25 g/mol. Its structure features an ethyl and a methyl group attached to a phenyl ring, which influences its olfactory characteristics and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.25 g/mol |

| IUPAC Name | This compound |

Olfactory Activity

Research indicates that this compound exhibits significant olfactory activity. It has been studied for its ability to activate specific olfactory receptors, which are crucial for the perception of scents. The compound's effectiveness as an odorant is influenced by its molecular structure, particularly the arrangement of functional groups around the aromatic ring .

Potential Therapeutic Applications

The biological activity of this compound extends into potential therapeutic areas. Research into related compounds suggests that they may exhibit anti-inflammatory and analgesic effects. These properties could be attributed to their ability to modulate biological pathways associated with pain and inflammation .

Case Studies

- Olfactory Receptor Activation : A study involving the activation of human olfactory receptors demonstrated that modifications in the structure of aromatic aldehydes significantly impacted their receptor binding efficacy. The research highlighted that specific substitutions on the phenyl ring could enhance or diminish olfactory response .

- Antimicrobial Efficacy : In a comparative analysis of various aldehydes, compounds structurally similar to this compound were tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that while some aldehydes exhibited strong antimicrobial effects, further research is needed to establish the efficacy of this compound specifically .

- Therapeutic Potential : A study evaluating the anti-inflammatory effects of aromatic aldehydes found that certain compounds could inhibit pro-inflammatory cytokines in vitro. This suggests a potential pathway for therapeutic use in inflammatory conditions, although direct studies on this compound are still required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.